molecular formula C22H26N2O4S2 B3012455 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 863512-33-8

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3012455
CAS No.: 863512-33-8
M. Wt: 446.58
InChI Key: GGCAAWLREJJHPN-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S2 and its molecular weight is 446.58. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Anticancer Activity

  • Sulfonamide complexes, including those related to the compound , show significant interaction with DNA. These interactions play a crucial role in determining their effectiveness in DNA cleavage and anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their binding affinity to DNA and demonstrated significant antiproliferative activity against various cancer cell lines, including colon adenocarcinoma and leukemia lymphocytes, mainly inducing cell death through apoptosis (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

  • Derivatives of N-ethyl-N-methylbenzenesulfonamide, including those with thiazole moieties, have shown effectiveness as antimicrobial and antiproliferative agents. Their cytotoxic activity against different human cell lines, such as lung carcinoma and liver carcinoma, was notable. These compounds' potency varies based on their molecular structure, with certain moieties exhibiting more potent activity (Shimaa M. Abd El-Gilil, 2019).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

  • Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been investigated for their potential as VEGFR-2 inhibitors. These compounds show promise in inhibiting VEGFR-2 more effectively than certain standard drugs, suggesting their utility in treating conditions like cancer that involve aberrant angiogenesis (Ghorab et al., 2016).

Material Science Applications

  • In the field of material science, sulfonamide derivatives with thiazole and similar moieties have been utilized in the development of UV-protective and antimicrobial treatments for cotton fabrics. This application demonstrates the versatility of these compounds beyond biomedical contexts (Mohamed et al., 2020).

Future Directions

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-14-10-15(2)21(16(3)11-14)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCAAWLREJJHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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